molecular formula C10H8LiN3O2 B6214625 lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate CAS No. 2622900-21-2

lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B6214625
CAS No.: 2622900-21-2
M. Wt: 209.2 g/mol
InChI Key: CZYVIKOHNKSFMI-UHFFFAOYSA-M
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Description

Lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a lithium ion, a benzyl group, and a triazole ring with a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid with a lithium salt. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce dihydrotriazoles. Substitution reactions can result in a variety of benzyl-substituted triazole derivatives .

Scientific Research Applications

Chemistry: Lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate is used as a ligand in coordination chemistry.

Biology: In biological research, this compound is investigated for its antimicrobial and antifungal activities. Triazole derivatives are known to inhibit the growth of various microorganisms, making them potential candidates for the development of new antibiotics .

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antifungal agent. Triazole-based drugs are commonly used to treat fungal infections, and this compound may offer similar benefits .

Industry: In the industrial sector, this compound is used as a corrosion inhibitor. It can protect metal surfaces from corrosion by forming a protective layer, thereby extending the lifespan of metal components .

Mechanism of Action

The mechanism of action of lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes involved in the synthesis of essential biomolecules. For example, it may inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol in fungi. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Uniqueness: Lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of both the lithium ion and the benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The lithium ion enhances the compound’s solubility and stability, while the benzyl group contributes to its biological activity .

Properties

CAS No.

2622900-21-2

Molecular Formula

C10H8LiN3O2

Molecular Weight

209.2 g/mol

IUPAC Name

lithium;1-benzyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C10H9N3O2.Li/c14-10(15)9-11-7-13(12-9)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,14,15);/q;+1/p-1

InChI Key

CZYVIKOHNKSFMI-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=C(C=C1)CN2C=NC(=N2)C(=O)[O-]

Purity

95

Origin of Product

United States

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